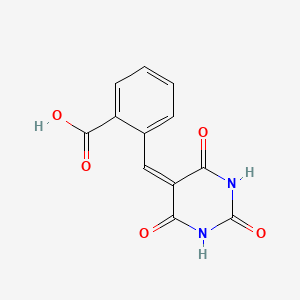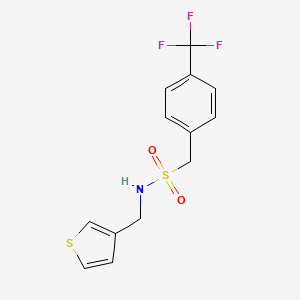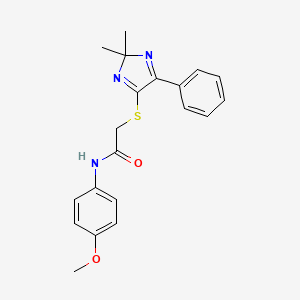![molecular formula C13H14Cl2N2O B2492634 2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide CAS No. 2411315-66-5](/img/structure/B2492634.png)
2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide, also known as CMI-977, is a synthetic compound that has been studied for its potential use as an anti-inflammatory and anti-cancer agent. It belongs to the class of compounds known as indole derivatives, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-kappaB and STAT3 signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and tissue damage in models of inflammatory bowel disease and rheumatoid arthritis, and to inhibit tumor growth and metastasis in models of breast cancer and melanoma. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide in lab experiments is that it has been shown to have a relatively low toxicity profile, with no significant adverse effects observed in preclinical studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its anti-inflammatory and anti-cancer effects. Another area of interest is the development of more potent and selective derivatives of this compound, which could have improved efficacy and reduced toxicity. Finally, further studies are needed to better understand the mechanism of action of this compound, which could lead to the development of new drugs targeting similar pathways.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide involves several steps, starting with the reaction of 6-chloro-1-methylindole with ethyl bromoacetate to form an intermediate compound. This is then reacted with thionyl chloride to form a chloroacetyl chloride derivative, which is then reacted with the amine group of N-ethylglycine to form the final product.
Applications De Recherche Scientifique
2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide has been studied for its potential use in treating a variety of conditions, including inflammatory bowel disease, rheumatoid arthritis, and cancer. In preclinical studies, it has been shown to have anti-inflammatory and anti-tumor effects, as well as the ability to inhibit angiogenesis and metastasis.
Propriétés
IUPAC Name |
2-chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-8(16-13(18)6-14)11-7-17(2)12-5-9(15)3-4-10(11)12/h3-5,7-8H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFHREDSOQEZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C2=C1C=CC(=C2)Cl)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)
![2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2492553.png)
![3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid](/img/structure/B2492554.png)
![6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2492555.png)
![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate](/img/structure/B2492556.png)
![3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2492557.png)



![6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492563.png)
![4,5-Dichloro-1-[2-(4-chlorophenyl)sulfonylethyl]imidazole](/img/structure/B2492564.png)
![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)

